molecular formula C10H6ClNO3 B1424308 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid CAS No. 56632-46-3

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Cat. No. B1424308
CAS RN: 56632-46-3
M. Wt: 223.61 g/mol
InChI Key: XNXWHMGFBOBZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is a white to off-white solid . The IUPAC name for this compound is 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid includes a furan ring attached to a pyridine ring via a single bond . The pyridine ring is chlorinated at the 6-position . The furan ring is carboxylated at the 2-position .


Physical And Chemical Properties Analysis

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a white to off-white solid . It has a melting point of >175°C . It is slightly soluble in DMSO and methanol . The compound has a topological polar surface area of 63.3Ų and an XLogP3 of 2.4 .

Scientific Research Applications

Synthesis of New Chemical Compounds

  • 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is used in the synthesis of various chemical compounds, such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. These compounds have potential pharmacological interests and incorporate pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).

Novel Furan Derivatives

  • Research on furan derivatives, including 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid, has led to the discovery of new compounds from endophytic fungi. These findings expand our understanding of furan chemistry and potential applications in various fields (Chen et al., 2017).

Antiprotozoal Agents

  • Derivatives of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid have been synthesized and evaluated as potential antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro activity against protozoal infections (Ismail et al., 2004).

Catalytic and Biological Applications

  • The compound has been involved in studies focusing on intramolecular cyclization, highlighting its potential in catalytic applications and the synthesis of complex chemical structures (Remizov, Pevzner, & Petrov, 2019).
  • Enzyme-catalyzed oxidation studies involving furan carboxylic acids, including 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid, have been conducted. These studies are significant in the biotechnological production of useful chemicals for pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Antimicrobial and Antitumor Activity

  • Some derivatives of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid have been studied for their antimicrobial properties against various bacteria and fungi, showing potential as novel antimicrobial agents (Patel & Shaikh, 2010).
  • Research has also been conducted on the antitumor activities of complexes based on 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid derivatives, offering insights into their potential use in cancer therapy (Yeşilkaynak, Özpınar, Emen, Ateş, & Kaya, 2017).

properties

IUPAC Name

5-(6-chloropyridin-3-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXWHMGFBOBZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699464
Record name 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

CAS RN

56632-46-3
Record name 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Reactant of Route 6
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.